N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-21(16-7-9-17(10-8-16)24(26)27)22-14-19(20-6-3-13-28-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19H,11-12,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLDGTOHTHHINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available literature.
Structural Characteristics
The compound features a unique combination of structural motifs:
- Indoline moiety : Known for its role in various biological activities.
- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Nitrobenzamide group : May enhance the compound's pharmacological profile through specific interactions with enzymes or receptors.
The molecular formula for this compound is , with a molecular weight of approximately 316.37 g/mol.
Biological Activities
Preliminary studies indicate that compounds containing indoline and thiophene rings exhibit a range of biological activities, including:
-
Anticancer Activity :
- Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- For example, indoline derivatives have been reported to target multiple pathways involved in cancer progression, including inhibition of kinases associated with tumor growth.
-
Antiviral Properties :
- Research indicates that indoline-based compounds can inhibit viral replication. For instance, some derivatives have been shown to block HIV replication by targeting viral integrase and reverse transcriptase enzymes .
- The potential for this compound as an antiviral agent warrants further investigation.
-
Neuroprotective Effects :
- Some studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Mechanisms may involve modulation of neurotransmitter systems or reduction of oxidative stress.
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indoline : Indoline can be synthesized from indole through catalytic hydrogenation.
- Thiophene Attachment : The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
- Amide Formation : The nitrobenzamide moiety is introduced through an amide coupling reaction with 4-nitrobenzoic acid.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
| Study | Findings |
|---|---|
| Indoline derivatives demonstrated significant anticancer activity by inhibiting key signaling pathways. | |
| Compounds with similar structures exhibited antiviral effects against HIV by blocking integrase activity. | |
| Neuroprotective potential was noted in related indoline derivatives, suggesting therapeutic applications in neurodegeneration. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substituents. Below is a detailed comparison with analogous nitrobenzamide and heterocyclic derivatives:
Table 1: Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Nitrobenzamide Core: The 4-nitro group is a strong electron-withdrawing moiety, enhancing reactivity in nucleophilic substitution or redox reactions.
- Indoline-Thiophenylethyl Moiety: The indoline ring (a bicyclic amine) may confer basicity and hydrogen-bonding capacity, while the thiophene enhances π-π stacking with aromatic residues in biological targets.
Q & A
Q. What are the common synthetic routes for preparing N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide, and how are intermediates characterized?
The compound is typically synthesized via amide coupling between a substituted amine (e.g., 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine) and 4-nitrobenzoyl chloride. Reaction conditions often involve anhydrous solvents (e.g., THF) under inert atmosphere, with triethylamine as a base to neutralize HCl byproducts. Intermediates and final products are characterized using - and -NMR, UV-Vis spectroscopy, and mass spectrometry to confirm structural integrity . Thin-layer chromatography (TLC) is employed to monitor reaction progress .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : To verify the indoline, thiophene, and nitrobenzamide moieties via proton and carbon shifts.
- UV-Vis spectroscopy : To assess electronic transitions influenced by the nitro group and aromatic systems.
- Mass spectrometry : For molecular weight confirmation and fragmentation pattern analysis .
- X-ray crystallography (if crystals are obtainable): Provides unambiguous structural determination using programs like SHELX .
Q. How can researchers troubleshoot low yields during the amide coupling step?
Common issues include:
- Moisture sensitivity : Ensure anhydrous conditions and use molecular sieves.
- Incomplete activation : Pre-activate the carboxylic acid (if using) with reagents like HATU or EDCI.
- Purification challenges : Optimize recrystallization solvents (e.g., ethanol/water mixtures) or employ column chromatography .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., using functionals like B3LYP) model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactivity sites, such as the nitro group’s electrophilicity or the indoline’s nucleophilic character. Basis sets like 6-31G* are recommended for balancing accuracy and computational cost . Validation against experimental UV-Vis or cyclic voltammetry data is critical .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Discrepancies often arise from solvation effects or approximations in DFT. Mitigation strategies include:
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?
SAR studies involve:
- Substituent variation : Modifying the indoline, thiophene, or nitro groups to alter lipophilicity (logP) or hydrogen-bonding capacity.
- In vitro assays : Testing cytotoxicity, enzyme inhibition, or receptor binding.
- Molecular docking : Simulating interactions with target proteins (e.g., kinases) using software like AutoDock .
Q. What crystallographic challenges arise when determining this compound’s structure, and how are they addressed?
Challenges include poor crystal quality and disorder in flexible substituents. Solutions involve:
- Crystallization optimization : Screening solvents (e.g., DMSO/water) and slow evaporation.
- Data refinement : Using SHELXL for disorder modeling and anisotropic displacement parameters .
Q. How do researchers evaluate the compound’s potential as a fluorescent probe or imaging agent?
- Fluorescence quantum yield : Measured using spectrofluorometry with a reference standard (e.g., quinine sulfate).
- Solvatochromism studies : Assess emission shifts in solvents of varying polarity.
- Cell imaging : Confocal microscopy to track cellular uptake and localization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
